N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiophene ring, a pyrazolopyrimidine core, and a carboxamide group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrazolopyrimidine Core: This involves the condensation of appropriate intermediates to form the pyrazolopyrimidine core.
Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene or pyrazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a ligand in receptor binding studies.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
- Alpha-cyano-3,4,5-trimethoxycinnamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of structural features. The presence of both a benzothiophene ring and a pyrazolopyrimidine core, along with the cyano and carboxamide groups, provides a distinct set of chemical and biological properties that can be leveraged in various research applications.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5OS/c23-13-7-12(8-14(24)9-13)18-5-6-26-20-10-17(28-29(18)20)21(30)27-22-16(11-25)15-3-1-2-4-19(15)31-22/h5-10H,1-4H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKHSXSFTJGJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=CC(=C5)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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